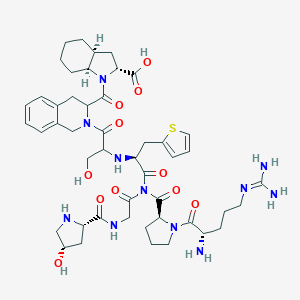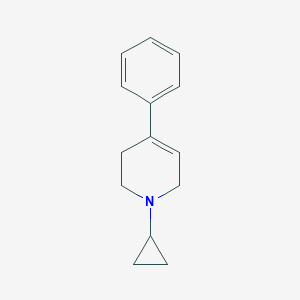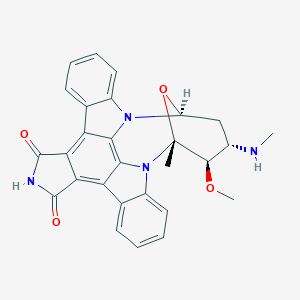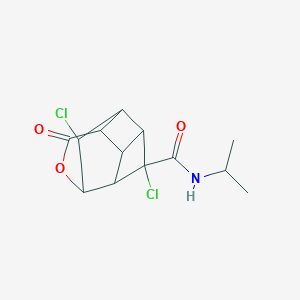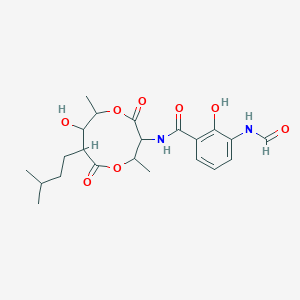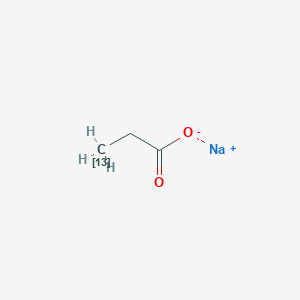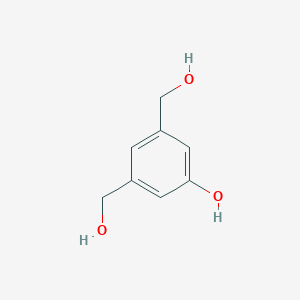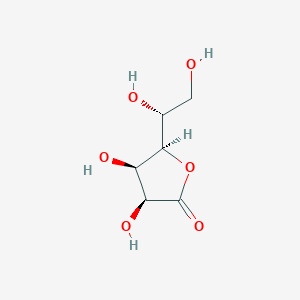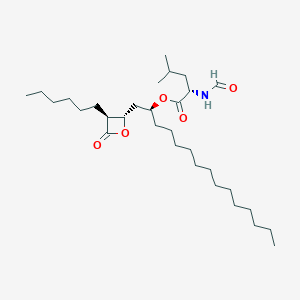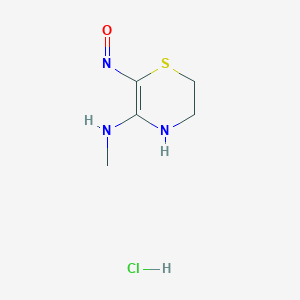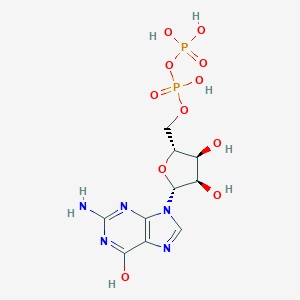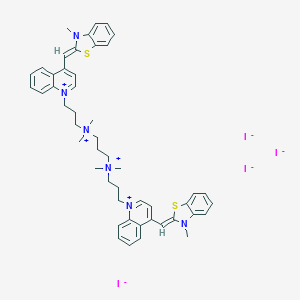
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-thiazole)-2-methylidene)-quinolinium tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ToTo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a ToTo-1(4+).
Scientific Research Applications
DNA Interaction and Fluorescence Enhancement
Bisintercalation in DNA : This compound, known as Thiazole Orange dye (TOTO), demonstrates the ability to bind to double-stranded DNA (dsDNA) in a sequence-selective bisintercalation manner. The chromophores are sandwiched between two base pairs, and the linker spans two base pairs in the minor groove. This interaction is crucial for its DNA binding properties (Staerk et al., 1997).
Fluorescence Enhancement Upon Binding : The interaction of TOTO with nucleic acids results in significant fluorescence enhancement. This feature is utilized in fluorometric assays for sensitive quantitation of DNA and RNA, even in picogram quantities (Rye et al., 1993).
Structural and Spectroscopic Studies
NMR Investigations : NMR spectroscopy has been employed to understand the binding of TOTO analogs to various dsDNA oligonucleotides. This provides detailed structural information on the binding mode and the influence of linker length on site selectivity (Bunkenborg et al., 1999).
Raman Spectroscopy for Adsorption Geometry : Surface-enhanced Raman spectroscopy has been used to study the thiazole orange derivatives, including TOTO. This helps in understanding the adsorption geometry at surfaces like silver and gold colloids (Nissum et al., 1995).
Applications in Molecular Biology
Detection of Mutations in Cystic Fibrosis : TOTO's stable complexes with DNA have been effectively used in fluorescence gel scanners to detect common cystic fibrosis mutant alleles. This demonstrates its potential in genetic screening applications (Axton & Brock, 1994).
Visualization of DNA Molecules : High-affinity cyanine dyes like TOTO have been used to visualize single DNA molecules through fluorescence microscopy, offering improved image quality compared to standard fluorescent dyes (Gurrieri et al., 1997).
properties
CAS RN |
143413-84-7 |
|---|---|
Product Name |
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-thiazole)-2-methylidene)-quinolinium tetraiodide |
Molecular Formula |
C49H58I4N6S2 |
Molecular Weight |
1302.8 g/mol |
IUPAC Name |
3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C49H58N6S2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChI Key |
MZZINWWGSYUHGU-UHFFFAOYSA-J |
Isomeric SMILES |
CN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/6\SC7=CC=CC=C7N6C)(C)C)(C)C)/SC8=CC=CC=C18.[I-].[I-].[I-].[I-] |
SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |
synonyms |
TOTO-1 TOTO-1 thiazole orange dye |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



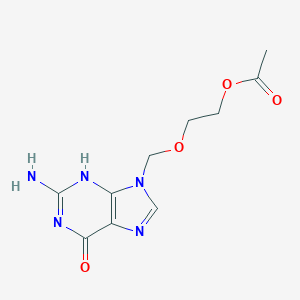
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
